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Compound of Interest

Compound Name: 2-(Decan-2-YL)thiophene

Cat. No.: B15453975 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for 2-(Decan-2-yl)thiophene is not readily

available in public databases. This guide provides predicted spectroscopic data based on the

analysis of structurally similar compounds. The experimental protocols described are standard

methodologies for obtaining such data.

Introduction
2-(Decan-2-yl)thiophene is a substituted thiophene molecule with potential applications in

organic electronics, materials science, and as a building block in medicinal chemistry.

Thiophene-containing compounds are of significant interest due to their diverse biological

activities, including antimicrobial and anti-inflammatory properties.[1] A thorough spectroscopic

characterization is essential for the unequivocal identification and quality control of this

compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-(Decan-2-yl)thiophene and provides detailed

experimental protocols for their acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2-(Decan-2-
yl)thiophene. These predictions are derived from the known spectral data of thiophene, 2-

alkylthiophenes, and n-decane.
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Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.15 dd 1H H-5 (Thiophene ring)

~6.95 dd 1H H-4 (Thiophene ring)

~6.85 dd 1H H-3 (Thiophene ring)

~3.10 sextet 1H
CH (on decanyl chain,

attached to thiophene)

~1.65 m 2H
CH₂ (on decanyl

chain)

~1.30 m 12H
(CH₂)₆ (on decanyl

chain)

~1.25 d 3H
CH₃ (on decanyl

chain, attached to CH)

~0.88 t 3H
CH₃ (terminal on

decanyl chain)

Note: The chemical shifts for the thiophene protons are based on typical values for 2-

substituted thiophenes. The multiplicity and integration are predicted based on the structure.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

~150 C-2 (Thiophene ring)

~127 C-5 (Thiophene ring)

~124 C-4 (Thiophene ring)

~123 C-3 (Thiophene ring)

~40 CH (on decanyl chain, attached to thiophene)

~38 CH₂ (on decanyl chain)

~32 CH₂ (on decanyl chain)

~29.5 (CH₂)n (on decanyl chain)

~29.3 (CH₂)n (on decanyl chain)

~22.7 CH₂ (on decanyl chain)

~21 CH₃ (on decanyl chain, attached to CH)

~14 CH₃ (terminal on decanyl chain)

Note: These chemical shifts are estimations based on known data for 2-alkylthiophenes and

long-chain alkanes.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium
C-H stretching (Thiophene

ring)

2955-2850 Strong C-H stretching (Alkyl chain)

~1465 Medium C-H bending (Alkyl chain)

~824 Strong
C-H out-of-plane bending (2-

substituted thiophene)

~700 Strong
C-S stretching (Thiophene

ring)
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Note: Characteristic thiophene ring vibrations and alkyl C-H vibrations are expected to be the

most prominent features.

Table 4: Predicted Mass Spectrometry Data (EI)
m/z Relative Intensity Assignment

224 Moderate [M]⁺ (Molecular ion)

111 High [M - C₈H₁₇]⁺

97 Very High [Thiophene-CH-CH₃]⁺

Note: The fragmentation pattern is predicted to involve the loss of the alkyl chain and cleavage

at the benzylic-like position.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 2-(Decan-2-yl)thiophene is dissolved in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence.

Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an

acquisition time of 4 s. A total of 16 scans are typically co-added.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. Key

parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition

time of 1 s. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the

residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat liquid 2-(Decan-2-yl)thiophene is placed directly

onto the ATR crystal.

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 32 scans are

co-added at a spectral resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal

is recorded prior to the sample measurement.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is then baseline-corrected.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: A dilute solution of 2-(Decan-2-yl)thiophene in a volatile organic

solvent (e.g., methanol or dichloromethane) is introduced into the ion source via direct

infusion or through a gas chromatograph (GC-MS).

Ionization: Electron ionization is performed at a standard energy of 70 eV.

Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-

500.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions.
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Caption: Plausible workflow for the synthesis and spectroscopic characterization of 2-(Decan-
2-yl)thiophene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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